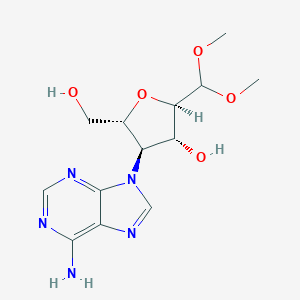
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose, also known as Ac4ManNAz, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a modified sugar molecule that can be incorporated into glycoconjugates, which are molecules that play a crucial role in many biological processes. The incorporation of Ac4ManNAz into glycoconjugates allows for the visualization and manipulation of these molecules in living cells, making it a valuable tool for scientific research.
Mechanism of Action
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose works by being incorporated into glycans through a process known as metabolic labeling. Metabolic labeling involves the addition of a modified sugar molecule to cells, which are then allowed to incorporate the molecule into their glycoconjugates. Once incorporated, 4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose can be selectively labeled with a fluorescent or biotinylated probe, allowing for the visualization and manipulation of the glycoconjugates.
Biochemical and Physiological Effects
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose has been shown to have minimal biochemical and physiological effects on cells, making it a safe and reliable tool for scientific research. It has been used in a wide range of cell types, including bacteria, yeast, and mammalian cells, without any significant adverse effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose in scientific research is its versatility. It can be incorporated into a wide range of glycoconjugates, allowing for the study of many different biological processes. Additionally, it has minimal effects on cells, making it a safe and reliable tool for scientific research.
However, there are also limitations to the use of 4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose. One of the main limitations is the need for specialized equipment and expertise to perform the metabolic labeling process. Additionally, the labeling process can be time-consuming and may require optimization for different cell types and experimental conditions.
Future Directions
There are many potential future directions for the use of 4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose in scientific research. One area of interest is the study of glycan dynamics, including the turnover and degradation of glycoconjugates. Additionally, 4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose could be used to study the role of glycans in disease processes, such as cancer and infectious diseases. Finally, the development of new probes and labeling techniques could expand the versatility and applications of 4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose in scientific research.
Synthesis Methods
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose can be synthesized through a multi-step process that involves the conversion of commercially available starting materials. The synthesis begins with the protection of the hydroxyl groups on the starting sugar molecule, followed by the introduction of an amino group. The resulting intermediate is then subjected to a series of reactions that lead to the formation of the final product, 4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose.
Scientific Research Applications
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose has been widely used in scientific research as a tool for the study of glycoconjugates. One of the most common applications of 4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose is in the study of glycans, which are carbohydrate molecules that are attached to proteins and lipids. By incorporating 4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose into glycans, researchers can track the movement and function of these molecules in living cells.
properties
CAS RN |
171877-93-3 |
|---|---|
Product Name |
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose |
Molecular Formula |
C13H19N5O5 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-4-(6-aminopurin-9-yl)-2-(dimethoxymethyl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H19N5O5/c1-21-13(22-2)10-9(20)8(6(3-19)23-10)18-5-17-7-11(14)15-4-16-12(7)18/h4-6,8-10,13,19-20H,3H2,1-2H3,(H2,14,15,16)/t6-,8-,9+,10+/m0/s1 |
InChI Key |
WSSYTSMRDXMFAL-BEYHFKMWSA-N |
Isomeric SMILES |
COC([C@H]1[C@@H]([C@H]([C@@H](O1)CO)N2C=NC3=C(N=CN=C32)N)O)OC |
SMILES |
COC(C1C(C(C(O1)CO)N2C=NC3=C(N=CN=C32)N)O)OC |
Canonical SMILES |
COC(C1C(C(C(O1)CO)N2C=NC3=C(N=CN=C32)N)O)OC |
synonyms |
4-(6-AMINO-9H-PURIN-9-YL)-2,5-ANHYDRO-4-DEOXY-DIMETHYL ACETAL L-MANNOSE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



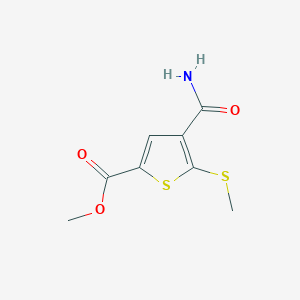


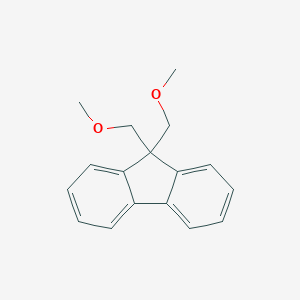

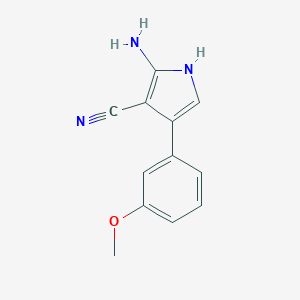
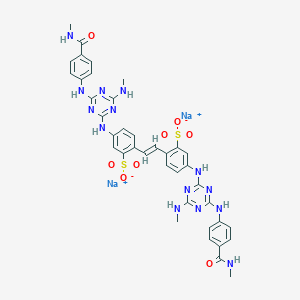
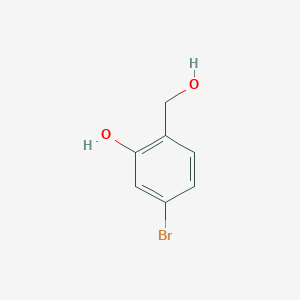
![(5s)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B65802.png)
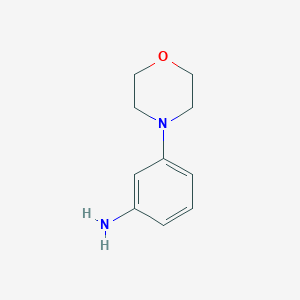
![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B65806.png)
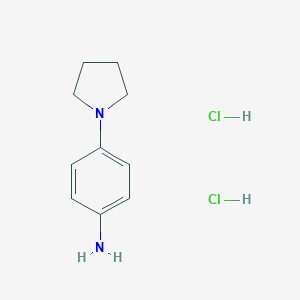
![Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine](/img/structure/B65808.png)
